molecular formula C22H16ClF3N4O2S B2390876 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034372-19-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Katalognummer: B2390876
CAS-Nummer: 2034372-19-3
Molekulargewicht: 492.9
InChI-Schlüssel: UXDNQHLQUTXPSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core fused with a thioacetamide side chain. The molecule comprises:

  • A 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen, enhancing lipophilicity and metabolic stability .
  • A 3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl moiety, a bicyclic system common in kinase inhibitors due to its planar aromatic structure and hydrogen-bonding capabilities.
  • A thioether linkage (-S-) connecting the core to the acetamide, which may influence redox properties and binding interactions .

Eigenschaften

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O2S/c1-30-20(32)19-18(14(10-27-19)12-5-3-2-4-6-12)29-21(30)33-11-17(31)28-16-9-13(22(24,25)26)7-8-15(16)23/h2-10,27H,11H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDNQHLQUTXPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25H27ClF3N2O2S
Molecular Weight 563.005 g/mol
CAS Number 1788071-27-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular processes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinities with target proteins. Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced biological potency due to their ability to form stronger interactions with protein active sites .

Biological Activity

  • Anti-inflammatory Properties : Research indicates that the compound has notable anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . The structure-function relationship suggests that modifications in the phenyl ring can significantly affect its anti-inflammatory potency.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed selective inhibition of proliferation in MLL-fusion cell lines with low nanomolar binding affinities . This suggests a potential role in targeted cancer therapies.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Inflammatory Disorders : A study published in Nature investigated compounds similar to our target compound for their ability to inhibit BRD4, a protein implicated in inflammatory disorders. The results indicated that certain modifications led to increased selectivity and potency against inflammatory markers .
  • Anticancer Screening : Another research article focused on the structure-based optimization of derivatives of pyrrolopyrimidine compounds, revealing that specific substitutions significantly enhanced anti-proliferative activities against sensitive cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrrolo[3,2-d]pyrimidine Derivatives

N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide ()
  • Structural Differences : Incorporates a thiazole ring instead of the trifluoromethylphenyl group, reducing steric bulk. The 3-methoxy-2-methylphenyl substituent may alter electronic properties compared to the chloro-trifluoromethyl group.
  • Implications : The thiazole moiety could enhance water solubility but reduce membrane permeability compared to the target compound .
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
  • Structural Differences: Replaces the thioacetamide with a dipentylamino group and an ethyl carboxylate, increasing hydrophobicity.
  • Implications: The carboxylate may confer pH-dependent solubility, while the dipentylamino group could enhance lipid bilayer penetration .

Thieno[2,3-d]pyrimidine Derivatives

N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide ()
  • Structural Differences: Substitutes the pyrrolo ring with a thieno[2,3-d]pyrimidine core, replacing nitrogen with sulfur in the fused ring system.
  • The 3-ethyl-5,6-dimethyl groups may improve steric complementarity in hydrophobic enzyme regions .
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate ()
  • Structural Differences: Features a cyclopentathienopyrimidine core and an ethyl ester terminus.
  • Implications : The cyclopenta ring adds conformational rigidity, which may restrict rotational freedom and enhance target selectivity .

Triazole and Pyrazole Derivatives

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide ()
  • Structural Differences : Combines pyrazole and triazole rings with a thiophenyl group, diverging significantly from the pyrrolopyrimidine scaffold.

Physicochemical Comparisons

Property Target Compound Thieno[2,3-d]pyrimidine Analog () Triazole Derivative ()
LogP ~3.5 (estimated) ~3.8 ~2.9
Solubility (aq.) Low (CF₃ group) Very low Moderate (triazole)
Metabolic Stability High (Cl, CF₃ resist oxidation) Moderate (S-oxidation risk) Low (ester hydrolysis)

Pharmacological Activity and Target Predictions

  • Kinase Inhibition : The pyrrolo[3,2-d]pyrimidine core is structurally analogous to ATP-competitive kinase inhibitors (e.g., imatinib derivatives). The trifluoromethyl group may enhance binding to hydrophobic kinase pockets .
  • Antibacterial Potential: Thioacetamide derivatives in and exhibit activity against Gram-positive bacteria, suggesting the target compound could share similar mechanisms.
  • Anticancer Activity : Compounds with chloro-phenyl groups () show antiproliferative effects, likely due to DNA intercalation or topoisomerase inhibition.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrrolo[3,2-d]pyrimidine core. Key steps include:

  • Thioether formation : Reacting a thiol-containing intermediate with a chloroacetamide derivative under basic conditions (e.g., triethylamine in DMF) .
  • Cyclization : Acid- or base-catalyzed cyclization to form the pyrrolopyrimidine ring, requiring precise temperature control (60–100°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity . Critical conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the trifluoromethyl and chloro substituents .
  • Mass spectrometry (HRMS) : To verify molecular weight and detect isotopic patterns (e.g., chlorine/fluorine signatures) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) for purity assessment .

Q. How is the compound’s solubility profile determined, and why is it critical for biological assays?

Solubility is tested in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Poor aqueous solubility (>50 µM) may necessitate formulation with cyclodextrins or liposomal encapsulation to enable in vitro testing .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioacetamide coupling step?

Yield optimization involves:

  • Catalyst screening : Palladium or copper catalysts for Suzuki-type couplings (e.g., attaching the phenyl group to the pyrrolopyrimidine core) .
  • Design of Experiments (DoE) : Statistical models to evaluate interactions between variables (temperature, solvent polarity, reagent stoichiometry) .
  • In situ monitoring : ReactIR or inline NMR to track intermediate formation and minimize side reactions .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystallographic results)?

  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) to validate bond lengths/angles and compare with density functional theory (DFT) calculations .
  • Dynamic NMR : To assess conformational flexibility causing unexpected splitting in spectra .
  • Synchrotron data : High-resolution crystallography to resolve electron density ambiguities near the trifluoromethyl group .

Q. How can researchers design assays to study the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling : Use ATP-competitive luminescence assays (e.g., Adapta™ Kinase Assay) to screen against a panel of 100+ kinases .
  • Molecular docking : ROSIE or AutoDock Vina to model interactions with the ATP-binding pocket, guided by crystallographic data from homologs .
  • Cellular target engagement : NanoBRET™ assays to quantify target binding in live cells .

Q. What advanced purification methods address challenges in isolating stereoisomers or polymorphs?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with heptane/ethanol modifiers for enantiomer separation .
  • Crystallization screening : High-throughput platforms (e.g., Crystal16) to identify conditions favoring a single polymorph .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data across different cell lines?

  • Meta-analysis : Compare IC₅₀ values with cell line-specific expression levels of target proteins (via qPCR or proteomics) .
  • Off-target profiling : Use proteome-wide affinity pulldowns (e.g., CETSA) to identify non-kinase targets contributing to variability .

Q. What statistical approaches validate reproducibility in dose-response experiments?

  • Replicate consistency : Minimum n=3 biological replicates with coefficient of variation (CV) <20% .
  • Hill slope analysis : Confirm sigmoidal curves (Hill slope ≈1) to rule out assay artifacts .

Structural and Mechanistic Insights

Q. How does the trifluoromethyl group influence electronic properties and binding affinity?

  • Electron-withdrawing effects : Enhances electrophilicity of the adjacent chloro substituent, measured via Hammett constants (σₚ) .
  • Hydrophobic interactions : Molecular dynamics simulations show increased van der Waals contacts in hydrophobic kinase pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.